N-Boc-4-methylpiperidinecarbothioamide
Overview
Description
N-Boc-4-methylpiperidinecarbothioamide is a chemical compound with the molecular formula C12H22N2O2S and a molecular weight of 258.38 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-methylpiperidinecarbothioamide can be synthesized through a multi-step process involving the protection of the amine group with a Boc (tert-butoxycarbonyl) group. The synthesis typically involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-methylpiperidinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-4-methylpiperidinecarbothioamide is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-4-methylpiperidinecarbothioamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The thioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-methylpiperidinecarboxamide
- N-Boc-4-methylpiperidinecarboxylate
- N-Boc-4-methylpiperidinecarbothioester
Uniqueness
N-Boc-4-methylpiperidinecarbothioamide is unique due to its thioamide group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where thioamide functionality is required .
Properties
IUPAC Name |
tert-butyl N-(4-methylpiperidine-1-carbothioyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-9-5-7-14(8-6-9)10(17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPUPEXSYQLDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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